1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound falls under the category of imidazolidine derivatives, which are known for their diverse biological activities. The molecular formula for this compound is , and it possesses a molecular weight of approximately 397.39 g/mol .
The synthesis of 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves several steps:
These synthetic routes emphasize the importance of controlling reaction conditions to achieve high yields and purity of the final product.
The molecular structure of 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be represented using various structural formulas:
CCOC(=O)C1CCN(CC1)C(=O)N(C(F)(F)F)C(=O)C1=N(C(=O)N(C1=O))
InChI=1S/C19H22F3N3O4/c1-29-15-5-3-2-4-13(15)10-16(26)23-8-6-14(7-9-23)24-11-17(27)25(18(24)28)12-19(20,21)22/h2-5,14H,6-12H2,1H3
.The compound features a piperidine ring connected to an imidazolidine core with trifluoroethyl and methoxyphenyl acetyl substituents.
1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific biological targets. It is hypothesized that the compound may modulate enzyme activity or bind to receptors within cellular pathways. The exact mechanisms depend on the context of its application and the biological systems involved.
The key physical and chemical properties of 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione include:
These properties are critical for understanding the compound's behavior in various environments and applications.
The potential applications of 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione primarily lie within pharmaceutical research. Its structural features suggest possible uses in developing drugs targeting neurological disorders or cancer therapies due to its potential anti-inflammatory properties. Ongoing studies are likely to explore its efficacy in vivo and its safety profile for therapeutic applications.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4